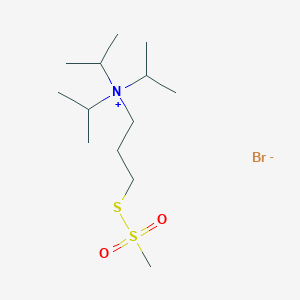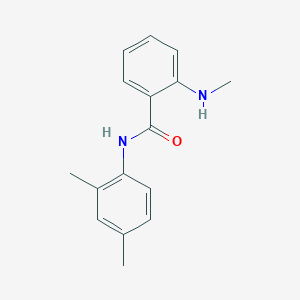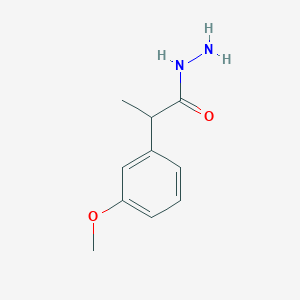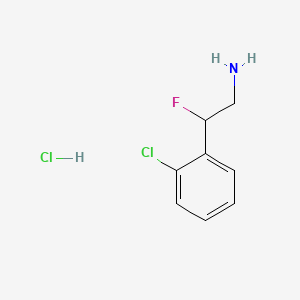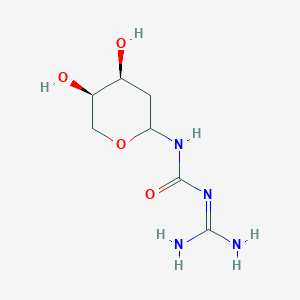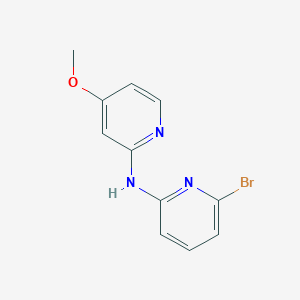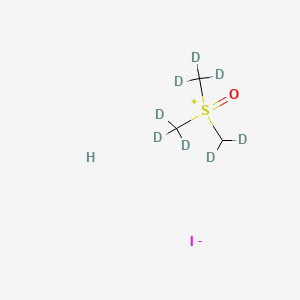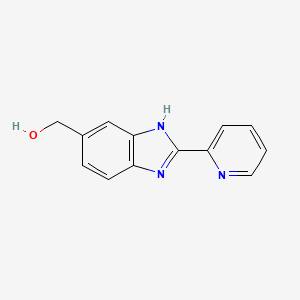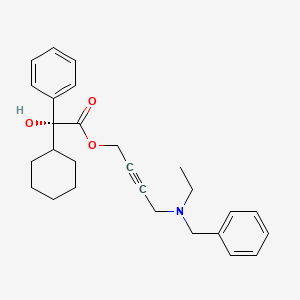
Benzyl Demethyl (R)-Oxybutynin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl Demethyl ®-Oxybutynin is a synthetic compound that belongs to the class of anticholinergic agents. It is structurally related to oxybutynin, a medication commonly used to treat overactive bladder. The compound features a benzyl group, a demethylated moiety, and an ®-configuration, which contributes to its unique pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl Demethyl ®-Oxybutynin involves several key steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Demethylation: The demethylation process can be achieved using reagents like boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions to remove the methyl group.
Chiral Resolution: The ®-configuration is obtained through chiral resolution techniques, which may involve the use of chiral catalysts or chiral chromatography to separate the enantiomers.
Industrial Production Methods
Industrial production of Benzyl Demethyl ®-Oxybutynin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Benzyl Demethyl ®-Oxybutynin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like hydroxide ions (OH-) or amines (NH2-) replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines (NH2-)
Major Products Formed
Oxidation: Oxidized derivatives with increased oxygen content
Reduction: Reduced derivatives with decreased oxygen content
Substitution: Substituted products with new functional groups replacing the benzyl group
科学研究应用
Benzyl Demethyl ®-Oxybutynin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and chiral resolution techniques.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating conditions related to overactive bladder and other anticholinergic-responsive disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
作用机制
Benzyl Demethyl ®-Oxybutynin exerts its effects by blocking muscarinic acetylcholine receptors, which are involved in the regulation of smooth muscle contraction. By inhibiting these receptors, the compound reduces involuntary muscle contractions, leading to a decrease in symptoms of overactive bladder. The molecular targets include M1, M2, and M3 muscarinic receptors, and the pathways involved are related to the inhibition of acetylcholine-mediated signaling.
相似化合物的比较
Similar Compounds
Oxybutynin: A closely related compound with similar anticholinergic properties but with a different configuration and methylation pattern.
Tolterodine: Another anticholinergic agent used to treat overactive bladder, with a different chemical structure and pharmacological profile.
Solifenacin: A selective muscarinic receptor antagonist with a distinct chemical structure and therapeutic application.
Uniqueness
Benzyl Demethyl ®-Oxybutynin is unique due to its specific ®-configuration and demethylated structure, which contribute to its distinct pharmacological properties and potential therapeutic benefits. Its ability to selectively target muscarinic receptors with reduced side effects compared to other anticholinergic agents makes it a valuable compound for further research and development.
属性
分子式 |
C27H33NO3 |
|---|---|
分子量 |
419.6 g/mol |
IUPAC 名称 |
4-[benzyl(ethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C27H33NO3/c1-2-28(22-23-14-6-3-7-15-23)20-12-13-21-31-26(29)27(30,24-16-8-4-9-17-24)25-18-10-5-11-19-25/h3-4,6-9,14-17,25,30H,2,5,10-11,18-22H2,1H3/t27-/m0/s1 |
InChI 键 |
OKQMPLOFYNGQOP-MHZLTWQESA-N |
手性 SMILES |
CCN(CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O)CC3=CC=CC=C3 |
规范 SMILES |
CCN(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)
![(6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13855297.png)
